ethyl 4-(6-methoxynaphthalen-2-yl)-5-methyl-2-({(E)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(6-METHOXYNAPHTHALEN-2-YL)-5-METHYL-2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a combination of naphthalene, pyrazole, and thiophene moieties, which contribute to its diverse chemical reactivity and potential biological activities.
Preparation Methods
The synthesis of ETHYL 4-(6-METHOXYNAPHTHALEN-2-YL)-5-METHYL-2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the reaction of 6-methoxy-2-naphthylamine with various reagents to form the naphthalene-based intermediate. This intermediate is then coupled with a pyrazole derivative under specific conditions to form the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve high yields and purity.
Chemical Reactions Analysis
ETHYL 4-(6-METHOXYNAPHTHALEN-2-YL)-5-METHYL-2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene, pyrazole, or thiophene rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
ETHYL 4-(6-METHOXYNAPHTHALEN-2-YL)-5-METHYL-2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ETHYL 4-(6-METHOXYNAPHTHALEN-2-YL)-5-METHYL-2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
ETHYL 4-(6-METHOXYNAPHTHALEN-2-YL)-5-METHYL-2-({[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}AMINO)THIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
Naphthalene derivatives: These compounds share the naphthalene moiety and may have similar chemical reactivity and biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring may exhibit similar pharmacological properties.
Thiophene derivatives: These compounds share the thiophene ring and may have similar applications in materials science and chemistry.
Properties
Molecular Formula |
C31H29N3O4S |
---|---|
Molecular Weight |
539.6 g/mol |
IUPAC Name |
ethyl 4-(6-methoxynaphthalen-2-yl)-5-methyl-2-[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]thiophene-3-carboxylate |
InChI |
InChI=1S/C31H29N3O4S/c1-6-38-31(36)28-27(23-10-9-22-16-25(37-5)14-11-21(22)15-23)20(4)39-29(28)32-17-26-19(3)33-34(30(26)35)24-12-7-18(2)8-13-24/h7-17,33H,6H2,1-5H3/b32-17+ |
InChI Key |
OGXVBCHAGRNODZ-VTNSRFBWSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC3=C(C=C2)C=C(C=C3)OC)C)/N=C/C4=C(NN(C4=O)C5=CC=C(C=C5)C)C |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC3=C(C=C2)C=C(C=C3)OC)C)N=CC4=C(NN(C4=O)C5=CC=C(C=C5)C)C |
Origin of Product |
United States |
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